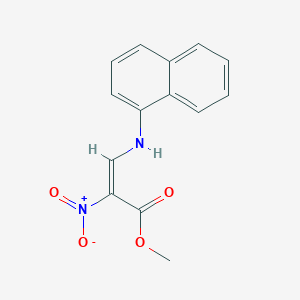
methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is an organic compound that features a naphthalene ring, an amino group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate typically involves the reaction of naphthalen-1-ylamine with methyl 2-nitroacrylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylamine derivatives.
Reduction: Formation of methyl (E)-3-(naphthalen-1-ylamino)-2-aminoprop-2-enoate.
Substitution: Formation of various substituted naphthalen-1-ylamino derivatives.
Applications De Recherche Scientifique
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)thiophene: A compound with a similar naphthalene ring structure but with a thiophene group instead of an amino and nitro group.
4-(Naphthalen-1-ylimino)methyl-phenol: Another compound with a naphthalene ring, but with different functional groups.
Uniqueness
Methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate is unique due to the presence of both an amino and a nitro group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives.
Propriétés
IUPAC Name |
methyl (E)-3-(naphthalen-1-ylamino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)13(16(18)19)9-15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,15H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCPZHFCQVWKS-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC2=CC=CC=C21)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{[(4-iodophenoxy)acetyl]amino}benzoate](/img/structure/B5114319.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B5114330.png)
![2-(4-bromophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5114331.png)
![N-[4-(benzyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B5114348.png)
![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5114353.png)
![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5114360.png)

![4-(3-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID](/img/structure/B5114364.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5114377.png)

![4-methyl-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5114394.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5114396.png)
![5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5114404.png)
